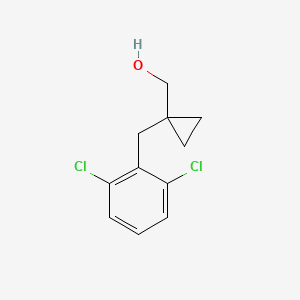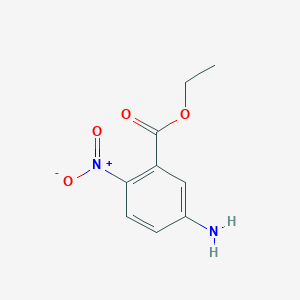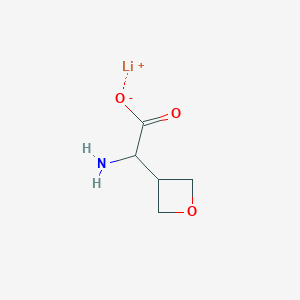
Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate: is a chemical compound with the molecular formula C5H8LiNO3 It is a lithium salt of 2-amino-2-(oxetan-3-yl)acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate typically involves the reaction of 2-amino-2-(oxetan-3-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Oxidized derivatives of the oxetane ring.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Applications De Recherche Scientifique
Chemistry: Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the mechanisms of enzyme action and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may provide therapeutic benefits in the treatment of various diseases.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The oxetane ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Lithium 2-(oxetan-3-yl)acetate: Similar structure but lacks the amino group.
Lithium 2-amino-2-(oxetan-3-yl)propionate: Similar structure with a propionate group instead of an acetate group.
Lithium 2-amino-2-(oxetan-3-yl)butyrate: Similar structure with a butyrate group instead of an acetate group.
Uniqueness: Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate is unique due to the presence of both the oxetane ring and the amino group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H8LiNO3 |
|---|---|
Poids moléculaire |
137.1 g/mol |
Nom IUPAC |
lithium;2-amino-2-(oxetan-3-yl)acetate |
InChI |
InChI=1S/C5H9NO3.Li/c6-4(5(7)8)3-1-9-2-3;/h3-4H,1-2,6H2,(H,7,8);/q;+1/p-1 |
Clé InChI |
NZNFJCYSWJGKBS-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1C(CO1)C(C(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,3-Dimethylbutyl)amino]ethan-1-ol](/img/structure/B13520783.png)

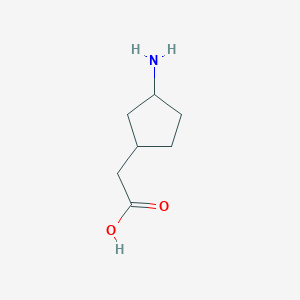

![3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13520811.png)
![Tert-butyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13520818.png)

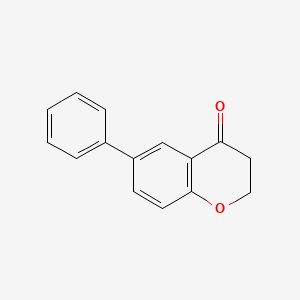
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520836.png)
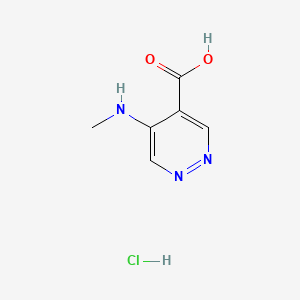
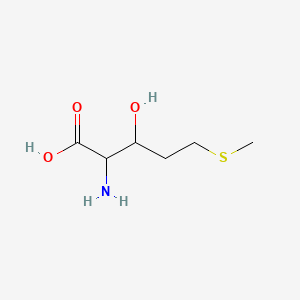
![(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid](/img/structure/B13520863.png)
